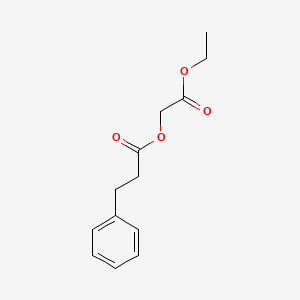

Ethoxycarbonylmethyl 3-phenylpropanoate

Description

Contextualization within Organic Synthesis and Chemical Biology Research

In the field of organic synthesis, the structure of ethoxycarbonylmethyl 3-phenylpropanoate presents it as a versatile building block. The presence of two ester groups with different electronic environments could allow for selective chemical transformations. For instance, one ester group could be selectively hydrolyzed or transesterified over the other, leading to the formation of more complex molecules. This potential for controlled reactivity makes it an interesting target for the development of new synthetic strategies.

From a chemical biology perspective, phenylpropanoate derivatives are known to exhibit a range of biological activities. researchgate.net The core structure is found in many natural products and pharmaceuticals. The introduction of the ethoxycarbonylmethyl group could modulate the pharmacokinetic and pharmacodynamic properties of the parent phenylpropanoic acid, potentially leading to novel therapeutic agents. The compound could also be explored as a linker in the synthesis of prodrugs or as a component of biocompatible materials.

Historical Perspective on Related Phenylpropanoate and Carboxylate Ester Derivatives in Scholarly Literature

The study of phenylpropanoic acid and its derivatives has a rich history, with the parent compound, also known as hydrocinnamic acid, being a well-characterized molecule. wikipedia.org Phenylpropanoids, in general, are a large class of natural products with diverse biological functions. researchgate.net Research into these compounds has been ongoing for over a century, leading to the discovery of numerous compounds with applications in medicine, agriculture, and the food industry. wikipedia.org

Similarly, carboxylate esters are a fundamental class of organic compounds that have been extensively studied since the early days of organic chemistry. The Fischer esterification, a classic method for ester synthesis, dates back to the late 19th century. researchgate.net The development of new and more efficient esterification methods remains an active area of research, driven by the importance of esters in a wide range of applications, from flavors and fragrances to polymers and pharmaceuticals. researchgate.netnih.gov Glycolic acid and its esters, which are structurally related to the ethoxycarbonylmethyl moiety, are also of significant interest, particularly in the synthesis of biodegradable polymers like polyglycolic acid. wikipedia.org

Overview of Research Gaps and Emerging Areas Pertaining to this compound

A thorough review of the scientific literature reveals a significant research gap concerning this compound itself. There is a lack of published data on its synthesis, characterization, and potential applications. This presents a clear opportunity for new research to fill this void.

Emerging areas of research could focus on:

Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of this compound.

Physicochemical Properties: A detailed investigation of its physical and chemical properties, including its spectroscopic data, thermal stability, and solubility.

Biological Activity Screening: Evaluating its potential as an antimicrobial, anti-inflammatory, or anticancer agent, based on the known activities of related phenylpropanoates. ontosight.ai

Polymer Chemistry: Exploring its use as a monomer or additive in the synthesis of new polymers with tailored properties.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound would aim to fully elucidate its chemical and biological profile. The primary objectives of such a research program would include:

Synthesis and Optimization: To establish a reliable and scalable synthetic route to high-purity this compound. This would involve the optimization of reaction conditions, including catalysts, solvents, and temperature.

Comprehensive Characterization: To fully characterize the compound using a range of analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigation of Reactivity: To study the chemical reactivity of the two distinct ester functionalities, with the goal of developing selective transformations.

Exploration of Biological Potential: To conduct in vitro and in vivo studies to assess its biological activity and to identify potential therapeutic applications.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| Boiling Point | ~300-350 °C (estimated) |

| Density | ~1.1-1.2 g/cm³ (estimated) |

| Solubility | Soluble in most organic solvents; sparingly soluble in water |

Table 2: Spectroscopic Data for Related Phenylpropanoate Esters

| Compound | 1H NMR (CDCl3, δ in ppm) | 13C NMR (CDCl3, δ in ppm) |

|---|---|---|

| Ethyl 3-phenylpropanoate | 7.35-7.15 (m, 5H), 4.12 (q, 2H), 2.95 (t, 2H), 2.62 (t, 2H), 1.23 (t, 3H) | 172.9, 140.7, 128.4, 128.2, 126.2, 60.4, 35.9, 31.0, 14.2 |

| Methyl 3-phenylpropanoate | 7.32-7.18 (m, 5H), 3.67 (s, 3H), 2.96 (t, 2H), 2.64 (t, 2H) | 173.4, 140.8, 128.4, 128.3, 126.2, 51.5, 35.8, 31.0 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74275-79-9 |

|---|---|

Molecular Formula |

C13H16O4 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2-ethoxy-2-oxoethyl) 3-phenylpropanoate |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)10-17-12(14)9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

InChI Key |

XRXGECKJZWPMPX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC(=O)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Ethoxycarbonylmethyl 3 Phenylpropanoate

Established Synthetic Routes to Ethoxycarbonylmethyl 3-phenylpropanoate

The most conventional and widely practiced method for synthesizing this compound is through the direct esterification of 3-phenylpropanoic acid with ethyl glycolate. This reaction, a classic example of Fischer-Speier esterification, involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

Esterification Reactions and Optimizations

Fischer esterification is an equilibrium-driven process. nih.gov To achieve high yields of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by one of two strategies: using a large excess of one of the reactants (usually the less expensive one, in this case, likely ethyl glycolate) or by the removal of water, a byproduct of the reaction. nih.govresearchgate.net

The reaction is generally performed by heating a mixture of 3-phenylpropanoic acid and ethyl glycolate in the presence of a strong acid catalyst. nih.govnih.gov Optimization of the reaction conditions, including temperature, reaction time, and the molar ratio of reactants, is crucial for maximizing the yield and purity of the final product. For instance, increasing the temperature generally accelerates the reaction rate, but excessively high temperatures can lead to side reactions and decomposition. nih.gov

Table 1: Representative Conditions for Fischer Esterification

| Parameter | Typical Range | Notes |

| Reactant Molar Ratio (Acid:Alcohol) | 1:1 to 1:10 | Using an excess of the alcohol can significantly improve the yield. pku.edu.cn |

| Catalyst Loading (mol% relative to carboxylic acid) | 1-5 mol% | Higher catalyst loading can increase the reaction rate but may also lead to side reactions. |

| Temperature | 80-120 °C | Dependent on the boiling points of the reactants and solvent (if used). |

| Reaction Time | 2-24 hours | Monitored by techniques such as TLC or GC to determine completion. |

Role of Catalyst Systems in Reaction Efficiency and Selectivity

The choice of catalyst is pivotal in Fischer esterification. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed due to their low cost and high activity. nih.govnih.gov Organic sulfonic acids, such as p-toluenesulfonic acid (TsOH), are also effective and are often preferred due to their milder nature and reduced potential for charring of organic substrates. nih.gov

In addition to traditional homogeneous catalysts, solid acid catalysts have gained prominence as they are easily separable from the reaction mixture, reusable, and generally less corrosive. Examples of solid acid catalysts that could be employed for this synthesis include ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia. These heterogeneous catalysts can enhance the selectivity of the reaction and contribute to a more environmentally friendly process.

Table 2: Comparison of Common Acid Catalysts for Esterification

| Catalyst | Type | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Homogeneous | High activity, low cost. nih.govnih.gov | Corrosive, difficult to separate, can cause side reactions. |

| p-Toluenesulfonic Acid (TsOH) | Homogeneous | Milder than H₂SO₄, crystalline solid. nih.gov | More expensive than mineral acids. |

| Ion-Exchange Resins | Heterogeneous | Easily separable, reusable, less corrosive. | Lower activity compared to homogeneous catalysts, potential for thermal instability. |

| Zeolites | Heterogeneous | High thermal stability, shape selectivity. | Can be expensive, potential for diffusion limitations. |

Mechanistic Aspects of this compound Formation

The formation of this compound via Fischer esterification proceeds through a well-established multi-step mechanism. The process is initiated by the protonation of the carbonyl oxygen of 3-phenylpropanoic acid by the acid catalyst. researchgate.netgoogle.com This protonation significantly increases the electrophilicity of the carbonyl carbon.

The alcohol, ethyl glycolate, then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound, and regenerates the acid catalyst. nih.govresearchgate.net Each step in this mechanism is reversible, underscoring the importance of the optimization strategies discussed earlier to drive the reaction to completion. pku.edu.cn

Novel and Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally benign synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis and Micellar Catalysis

One promising green approach is the use of solvent-free reaction conditions. researchgate.net For the synthesis of this compound, this could involve heating a mixture of the neat reactants with a suitable catalyst. This approach eliminates the need for potentially harmful organic solvents, simplifies the workup procedure, and can lead to higher reaction rates due to increased reactant concentrations. Mechanically induced solvent-free esterification at room temperature using techniques like high-speed ball milling has also been reported for other esters and could be a viable approach. nih.gov

Micellar catalysis is another innovative technique that utilizes surfactants to form micelles in an aqueous medium. nih.gov These micelles can create a hydrophobic microenvironment that can facilitate the esterification reaction by bringing the organic reactants into close proximity, even in water. nih.gov This method avoids the use of bulk organic solvents and can enhance reaction rates.

Biocatalytic Transformations for Asymmetric Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Lipases are a class of enzymes that are particularly well-suited for esterification reactions. nih.gov

The synthesis of this compound could potentially be achieved using a lipase-catalyzed reaction between 3-phenylpropanoic acid and ethyl glycolate. This enzymatic approach can often be performed under solvent-free conditions or in non-hazardous solvents. nih.gov For instance, immobilized Candida antarctica lipase B has been shown to be an effective biocatalyst for the solvent-free esterification of cinnamic acid and its derivatives with fatty alcohols. nih.gov A similar strategy could be adapted for the synthesis of the target molecule.

While this compound itself is not chiral, biocatalysis could be highly relevant for the synthesis of chiral derivatives if either the acid or alcohol precursor contains a stereocenter. In such cases, lipases can exhibit high enantioselectivity, enabling the synthesis of optically pure esters. researchgate.netgoogle.com

Table 3: Overview of Green Synthesis Approaches

| Approach | Key Principles | Potential Advantages for this compound Synthesis |

| Solvent-Free Synthesis | Elimination of organic solvents. researchgate.net | Reduced waste, simplified workup, potentially higher reaction rates. |

| Micellar Catalysis | Use of surfactants to form reactive microenvironments in water. nih.gov | Avoidance of bulk organic solvents, potential for rate enhancement. |

| Biocatalysis (Lipases) | Use of enzymes as catalysts. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

Flow Chemistry and Continuous Synthesis of this compound

The application of flow chemistry offers a modern and efficient alternative to traditional batch synthesis for the production of this compound. Continuous flow systems provide numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the potential for safer and more scalable production.

In a typical flow synthesis setup, streams of the reactants, 3-phenylpropanoic acid and ethyl chloroacetate, along with a suitable base and solvent, are continuously pumped and mixed in a microreactor or a packed-bed reactor. The reaction mixture then flows through a heated zone where the esterification takes place. The residence time in the reactor, which is the time the reactants spend in the reaction zone, can be precisely controlled by adjusting the flow rates of the pumps. This allows for fine-tuning of the reaction conditions to maximize conversion and minimize the formation of byproducts.

Functional Group Tolerance and Chemoselectivity in Synthesis

The synthesis of this compound via the esterification of 3-phenylpropanoic acid with ethyl chloroacetate generally exhibits good functional group tolerance. The reaction conditions can be tailored to be mild enough to avoid affecting other sensitive functional groups that might be present on the aromatic ring of the 3-phenylpropanoic acid precursor.

However, the presence of certain functional groups can influence the course of the reaction. For instance, strongly electron-withdrawing groups on the phenyl ring can decrease the nucleophilicity of the carboxylate, potentially slowing down the reaction rate. Conversely, electron-donating groups may enhance the reactivity.

Chemoselectivity can become a significant consideration if the 3-phenylpropanoic acid precursor contains other nucleophilic groups, such as hydroxyl or amino groups. Under the basic conditions employed for the esterification, these groups could also react with ethyl chloroacetate, leading to undesired side products. To avoid this, it may be necessary to protect these functional groups prior to the esterification reaction and then deprotect them in a subsequent step. The choice of protecting groups would depend on their stability under the reaction conditions.

In cases where the precursor molecule contains multiple carboxylic acid groups, achieving selective esterification at a specific site can be challenging. The relative acidity and steric hindrance of the different carboxylic acid groups would play a crucial role in determining the site of reaction.

Purification and Isolation Strategies for Academic Research Purposes

Following the synthesis of this compound, a systematic purification and isolation strategy is essential to obtain the compound in a high state of purity for characterization and further use in academic research. The work-up procedure typically begins with the removal of the solvent under reduced pressure.

The crude product is then often subjected to an aqueous work-up. This involves dissolving the residue in a water-immiscible organic solvent and washing it with water or a mild aqueous basic solution to remove any unreacted 3-phenylpropanoic acid and water-soluble salts. wikipedia.org A subsequent wash with a saturated brine solution is often employed to remove residual water from the organic layer. libretexts.org The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated.

For further purification, particularly if non-volatile impurities are present, column chromatography is a common technique. sapub.org The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents) is critical for achieving good separation. columbia.edu The polarity of the eluent is gradually increased to elute the desired ester, leaving the more polar impurities adsorbed on the stationary phase. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

If the product is a high-boiling liquid, vacuum distillation can be an effective method for purification. google.com This technique allows for the distillation of the compound at a lower temperature than its atmospheric boiling point, thus preventing thermal decomposition. The purity of the final isolated product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Table 2: Summary of Purification Techniques for this compound

| Technique | Purpose | Key Considerations |

| Aqueous Work-up | Removal of unreacted acid and salts | Choice of extraction solvent, pH of aqueous washes. york.ac.ukmit.edu |

| Drying | Removal of residual water | Selection of drying agent (e.g., MgSO₄, Na₂SO₄). |

| Column Chromatography | Separation from non-volatile impurities | Choice of stationary and mobile phases, monitoring by TLC. researchgate.nettudelft.nl |

| Vacuum Distillation | Purification of high-boiling liquids | Control of pressure and temperature to prevent decomposition. |

Chemical Reactivity and Transformation Pathways of Ethoxycarbonylmethyl 3 Phenylpropanoate

Hydrolysis and Transesterification Reactions of Ethoxycarbonylmethyl 3-phenylpropanoate

Hydrolysis and transesterification are fundamental reactions of esters, involving the cleavage of the ester bond by water or an alcohol, respectively. These reactions can be catalyzed by acids, bases, or enzymes.

The kinetics of ester hydrolysis are typically second-order, being first-order with respect to both the ester and the nucleophile (e.g., hydroxide ion in alkaline hydrolysis). The rate of hydrolysis is influenced by the electronic and steric effects of the substituents on the ester. For instance, electron-withdrawing groups near the carbonyl carbon can increase its electrophilicity and thus accelerate the rate of nucleophilic attack.

In the context of this compound, the phenyl group in the phenylpropanoyl moiety is electron-withdrawing, which would be expected to increase the rate of hydrolysis at that ester linkage compared to a simple alkyl ester. Thermodynamic considerations for ester hydrolysis generally favor the formation of the more stable carboxylate and alcohol products, especially under basic conditions where the carboxylic acid is deprotonated, driving the equilibrium forward.

Base Catalysis: Base-catalyzed transesterification is a common and efficient method for transforming esters. For example, the transesterification of pyridin-2-yl 3-phenylpropanoate with phenol has been successfully achieved using potassium carbonate (K₂CO₃) as a catalyst. rsc.org This suggests that a similar base-catalyzed approach could be effective for the transesterification of this compound. The mechanism involves the deprotonation of the incoming alcohol by the base to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester.

Enzymatic Catalysis: Lipases are widely used enzymes for the catalysis of ester hydrolysis and transesterification due to their high selectivity and mild reaction conditions. A study on the transesterification of ethyl-3-phenylpropanoate with n-butanol using various immobilized lipases under microwave irradiation found that Novozyme 435 was the most effective catalyst. nih.gov The reaction was determined to follow a Ping-Pong bi-bi mechanism, with inhibition by n-butanol. nih.gov This enzymatic approach would likely be applicable to this compound, potentially allowing for selective reaction at one of the ester sites depending on the enzyme's specificity.

The following table summarizes the catalytic conditions used for the transesterification of esters structurally related to this compound.

| Catalyst | Substrate | Reagent | Product | Yield | Reference |

| Novozyme 435 | Ethyl-3-phenylpropanoate | n-Butanol | Butyl-3-phenylpropanoate | High Conversion | nih.gov |

| K₂CO₃ | Pyridin-2-yl 3-phenylpropanoate | Phenol | Phenyl 3-phenylpropanoate | Moderate to High | rsc.org |

Reactions Involving the Phenylpropanoyl Moiety

The phenylpropanoyl portion of the molecule consists of a benzene (B151609) ring attached to a three-carbon acyl chain. This part of the molecule can potentially undergo reactions at the aromatic ring or at the aliphatic side-chain.

The benzene ring of the phenylpropanoyl moiety is susceptible to electrophilic aromatic substitution (EAS). The alkyl group attached to the ring is an activating group and directs incoming electrophiles to the ortho and para positions. While specific studies on this compound are not available, it is expected that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would proceed at these positions. For instance, the bromination of phenylpropanoic acid derivatives in the presence of a Lewis acid like FeBr₃ leads to electrophilic aromatic substitution.

Nucleophilic aromatic substitution, on the other hand, would require the presence of strong electron-withdrawing groups on the ring and is less likely to occur under standard conditions for this molecule.

The α-carbon of the phenylpropanoyl moiety (the carbon adjacent to the carbonyl group) can be functionalized through the formation of an enolate. The resulting enolate can then react with various electrophiles. A photocatalyzed approach for the α-alkylation of esters has been developed where cesium enolates, generated in situ using Cs₂CO₃, undergo oxidation to form an α-radical that can then add to activated alkenes. nih.gov While this method was demonstrated on ethyl phenylacetate, a similar strategy could potentially be applied to this compound to introduce substituents at the α-position of the phenylpropanoyl group.

Reactions Involving the Ethoxycarbonylmethyl Moiety

The ethoxycarbonylmethyl moiety is essentially an ester of ethyl glycolate. The ester group here is also subject to hydrolysis and transesterification. Furthermore, the methylene group (the carbon between the two ester groups) is activated and can participate in reactions.

A notable reaction of the ethoxycarbonylmethyl ester group is its susceptibility to aminolysis. In a study on ethoxycarbonylmethyl esters of 1,4-dihydropyridines, it was found that these esters could be directly converted into carbamoylmethyl esters in good to excellent yields by reaction with primary and secondary amines in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a catalyst. nih.govnih.gov Other bases such as triethylamine (TEA), pyridine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) were found to be ineffective. nih.gov This highlights a specific and efficient pathway for the transformation of the ethoxycarbonylmethyl ester into an amide.

The methylene group of the ethoxycarbonylmethyl moiety is flanked by two carbonyl groups (one from the 3-phenylpropanoate and the other from the ethyl ester), making the protons on this carbon acidic. This allows for deprotonation to form a stabilized enolate, which can then be alkylated or undergo other reactions with electrophiles. This reactivity is analogous to that of ethyl acetoacetate.

Transformations at the Carboxyl Carbonyl Group

The ester functionalities of malonic derivatives are susceptible to transformations typical of carboxylic acid derivatives, primarily hydrolysis and transesterification.

Hydrolysis: The ethoxycarbonyl groups can be hydrolyzed to carboxylic acids under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the corresponding dicarboxylic acid, a substituted malonic acid. This reaction is a key step in the classic malonic ester synthesis, preceding decarboxylation. ucalgary.ca

Base-Mediated Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, results in the formation of the carboxylate salt. organicchemistrytutor.com Subsequent acidification is necessary to protonate the carboxylate and obtain the dicarboxylic acid. organicchemistrytutor.com

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol. To avoid this as an unwanted side reaction during enolate formation, the alkoxide base used should correspond to the alcohol of the ester (e.g., sodium ethoxide for an ethyl ester). wikipedia.org

| Transformation | Reagents | Product | Notes |

| Acidic Hydrolysis | H₃O⁺, heat | Substituted Malonic Acid | Reversible reaction, driven to completion by using excess water. |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | Substituted Malonic Acid | Irreversible saponification followed by protonation. |

| Transesterification | R'OH, acid or base catalyst | Different Ester | Can be an issue if the alkoxide base does not match the ester's alcohol. |

Reactivity of the Alpha-Methylene Group to the Ester

The most significant feature of malonic esters is the high reactivity of the methylene group positioned between the two carbonyl functionalities. shivajicollege.ac.in

Enolate Formation: The protons on the alpha-carbon are significantly acidic (pKa ≈ 13 for diethyl malonate) due to the inductive effect of the two adjacent carbonyl groups and the resonance stabilization of the resulting conjugate base. ucalgary.ca This allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. masterorganicchemistry.comlibretexts.org The negative charge of the enolate is delocalized over the alpha-carbon and the two oxygen atoms of the carbonyl groups.

Alkylation: The enolate is a potent nucleophile and readily participates in SN2 reactions with electrophiles, most commonly alkyl halides. wikipedia.org This alkylation step forms a new carbon-carbon bond at the alpha-position. masterorganicchemistry.com

Monoalkylation: The introduction of a single alkyl group is the most common transformation. organicchemistrytutor.com

Dialkylation: It is possible to perform a second alkylation by repeating the deprotonation and alkylation steps before hydrolysis. wikipedia.org This allows for the synthesis of α,α-disubstituted carboxylic acids.

| Reaction | Reagents | Intermediate/Product | Key Features |

| Enolate Formation | Sodium Ethoxide (NaOEt) | Resonance-stabilized enolate | The alpha-protons are acidic due to the adjacent carbonyl groups. |

| Alkylation | Alkyl Halide (R-X) | α-alkylated malonic ester | SN2 reaction forming a C-C bond. masterorganicchemistry.com |

| Dialkylation | 1. NaOEt 2. R-X 3. NaOEt 4. R'-X | α,α-dialkylated malonic ester | Sequential deprotonation and alkylation. wikipedia.org |

Advanced Chemical Transformations and Derivatization Strategies

The unique reactivity of malonic esters makes them valuable starting materials for the synthesis of more complex molecules.

Formation of Complex Molecular Architectures Utilizing this compound as a Building Block

Substituted malonic esters are versatile synthons, equivalent to a -CH₂COOH group, for the construction of a wide array of organic molecules. wikipedia.org

Synthesis of Substituted Carboxylic Acids: The most well-known application is the malonic ester synthesis, which provides a route to monosubstituted and disubstituted acetic acids following alkylation, hydrolysis, and decarboxylation. masterorganicchemistry.comorganic-chemistry.org

Pharmaceutical and Agrochemical Synthesis: Diethyl benzylmalonate and related compounds serve as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. guidechem.com For instance, diethyl benzylmalonate can be used to synthesize macrocyclic ligands. chemicalbook.com

Cyclic Compounds: Intramolecular alkylation using a dihalide leads to the formation of cycloalkylcarboxylic acids, a transformation known as the Perkin alicyclic synthesis. wikipedia.org

Heterocyclic Synthesis: Diethyl benzylmalonate can be condensed with other reagents to form heterocyclic systems. For example, its reaction with 2-aminobenzimidazole yields a pyrimido[1,2-a]benzimidazole derivative. chemicalbook.com

Cycloaddition Reactions and Pericyclic Transformations (if applicable)

While not as common as their use in alkylation reactions, malonic ester derivatives can participate in cycloaddition and pericyclic reactions.

[3+2] Cycloaddition: A one-pot, three-component cycloaddition reaction involving malonic acid derivatives, nitrosoarenes, and alkenes has been developed. acs.org This process, mediated by N-Bromosuccinimide (NBS) and 1,8-Diazabicycloundec-7-ene (DBU), leads to the formation of highly functionalized isoxazolidine derivatives. acs.org The reaction proceeds through the in-situ formation of a nitrone from the malonic acid derivative, which then undergoes a [3+2] cycloaddition with the alkene. acs.org

Pericyclic Decarboxylation: The decarboxylation of the substituted malonic acid, obtained after hydrolysis of the ester, is a pericyclic reaction. openochem.org It proceeds through a cyclic transition state, leading to an enol intermediate which then tautomerizes to the final carboxylic acid product. organicchemistrytutor.com

Photochemical and Electrochemical Reactivity Studies

Recent advancements have explored the use of photochemical methods in the reactions of malonic esters.

Photochemical Alkylation: The photochemical monoalkylation of active methylene compounds like malonic esters with electron-rich alkenes has been reported as a green pathway for carbon-carbon bond formation. acs.org

Photochemically-Promoted Synthesis: In some total synthesis routes, photochemically-promoted reactions have been used to create alkylated malonate intermediates. organic-chemistry.org

Enzymatic and Catalytic Advancements: Modern approaches to malonic ester synthesis include enzymatic desymmetrization and the use of organocatalysts to reduce the environmental impact of using strong bases. studysmarter.co.uk Photochemical strategies are also being developed to enhance this classic reaction. studysmarter.co.uk

No Direct Research Found on the Antimicrobial Properties of this compound

Despite a thorough review of scientific literature, no specific studies detailing the biological and bioactive aspects of this compound, particularly concerning its antimicrobial efficacy, are currently available. The requested detailed analysis, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), broad-spectrum activity profiling, time-kill kinetic analysis, and mechanistic investigations, could not be completed due to the absence of published research on this specific chemical compound.

While direct data on this compound is absent, the broader class of compounds to which it belongs, phenylpropanoids, is known for a wide range of biological activities, including antimicrobial properties. Phenylpropanoids are a diverse group of natural products derived from the amino acids phenylalanine and tyrosine, and they play crucial roles in plant defense against pathogens.

Research into various phenylpropane derivatives has revealed that their antimicrobial activity is influenced by the nature and position of substituents on the aromatic ring and the structure of the side chain. For instance, studies have demonstrated the antibacterial and antifungal effects of compounds like eugenol and its isomers. The antimicrobial action of these compounds can vary significantly even with minor structural differences, such as between cis- and trans-isomers.

Furthermore, investigations into other related compounds, such as prenylated phenylpropanoids found in Brazilian green propolis, have shown potent activity against oral bacteria. These studies often include detailed assessments of MIC and MBC values, highlighting the potential of this chemical class as a source for new antimicrobial agents. The mechanisms of action for some phenylpropanoids have been suggested to involve the disruption of microbial cell membranes or inhibition of essential enzymes.

However, it is crucial to reiterate that these findings relate to the general class of phenylpropanoids and other specific derivatives. Without dedicated research on this compound, any assumptions about its specific antimicrobial properties would be purely speculative. The scientific community has not yet published data that would allow for the creation of the detailed tables and analyses requested.

In-depth Analysis of this compound Reveals Limited Data on Specific Bioactive Properties

A thorough investigation into the biological and bioactive aspects of the chemical compound this compound has revealed a significant lack of specific research data pertaining to its detailed biochemical interactions and antimicrobial mechanisms. While the provided framework outlines a comprehensive analysis of its effects on microbial systems and structure-activity relationships, extensive searches have not yielded the specific findings required to populate these detailed subsections.

Currently, there is no publicly available research that specifically details the biochemical pathways perturbed by this compound, nor are there studies on microbial resistance mechanisms developed in response to this particular compound. Furthermore, data on gene expression and proteomic profiling of organisms exposed to this compound could not be located.

Similarly, a critical component of the requested analysis, the structure-activity relationship (SAR) studies, remains unelucidated in the available scientific literature. This includes a lack of information on the systematic modifications of its phenylpropanoyl backbone, variations within the ethoxycarbonylmethyl ester group, and the influence of stereochemistry on its potential antimicrobial potency.

The absence of this specific data prevents a detailed and scientifically accurate discussion as per the requested outline. The scientific community has yet to publish research focusing on these precise aspects of this compound.

Biological and Bioactive Aspects of Ethoxycarbonylmethyl 3 Phenylpropanoate

Biotransformation and Metabolic Fate of Ethoxycarbonylmethyl 3-phenylpropanoate in Model Biological Systems (excluding human or clinical)

Extensive searches of scientific literature and databases did not yield specific information regarding the biotransformation and metabolic fate of this compound in any model biological systems. Research on the enzymatic hydrolysis of structurally similar compounds, such as ethyl 3-hydroxy-3-phenylpropanoate, has been conducted. scielo.brscienceopen.com These studies focus on the use of various enzymes like Pig Liver Esterase (PLE), Candida antarctica Lipase B (PCL), and Candida rugosa Lipase (CRL) for the resolution of different esters. scielo.brscienceopen.com However, this research does not provide data on the metabolic pathways or products of this compound itself within a biological system.

Due to the absence of direct research on the metabolism of this compound, no data tables or detailed research findings on its biotransformation can be provided at this time. Further investigation and dedicated studies would be necessary to elucidate the metabolic fate of this specific compound in model organisms.

Advanced Analytical and Spectroscopic Characterization of Ethoxycarbonylmethyl 3 Phenylpropanoate

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

While 1D NMR (¹H and ¹³C) provides fundamental structural information, advanced 2D-NMR techniques and high-resolution mass spectrometry are essential for unambiguous structure confirmation and detailed molecular characterization.

2D-NMR experiments provide correlation data that reveals through-bond and through-space connectivities between nuclei, which is critical for assigning all proton and carbon signals definitively. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For Ethoxycarbonylmethyl 3-phenylpropanoate, COSY would show a clear correlation between the two methylene groups (-CH₂-CH₂-) in the 3-phenylpropanoate fragment.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). princeton.edusdsu.edu It is used to assign the carbon signals based on the already assigned proton signals. For instance, the protons of the ethyl group's CH₂ would show a cross-peak to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J to ⁴J). princeton.edusdsu.edu This is exceptionally powerful for piecing together molecular fragments. Key correlations would be seen from the methylene protons adjacent to the phenyl ring to the aromatic carbons, and from the methylene protons of the ethoxy group to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. researchgate.netyoutube.com While primarily used for complex stereochemical analysis, in this molecule, it could confirm the proximity of the protons on the phenyl ring to the adjacent methylene protons.

Table 3: Predicted 2D-NMR Correlations for this compound

| Proton Signal (δH, ppm) | Expected COSY Correlations (with δH) | Expected HMBC Correlations (with δC) |

|---|---|---|

| Phenyl-H | Other Phenyl-H | Phenyl-C, Propanoate Cα |

| Propanoate -CH₂- (α to Ph) | Propanoate -CH₂- (β to Ph) | Phenyl-C, Propanoate Cβ, Propanoate C=O |

| Propanoate -CH₂- (β to Ph) | Propanoate -CH₂- (α to Ph) | Phenyl-C, Propanoate Cα, Propanoate C=O |

| Glycolate -O-CH₂-C=O | None | Glycolate C=O, Propanoate C=O |

| Ethyl -O-CH₂- | Ethyl -CH₃ | Ethyl -CH₃, Glycolate C=O |

| Ethyl -CH₃ | Ethyl -O-CH₂- | Ethyl -O-CH₂- |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, serving as a definitive confirmation of the compound's identity.

The calculated exact mass of this compound (C₁₃H₁₆O₄) is 236.1049 u. An HRMS measurement confirming this mass would validate the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would undergo characteristic cleavages, primarily at the ester linkages.

Table 4: Predicted HRMS Data and Major Fragments for this compound

| m/z (Predicted) | Formula | Identity |

|---|---|---|

| 236.1049 | [C₁₃H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 191.0763 | [C₁₁H₁₁O₃]⁺ | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 163.0810 | [C₁₁H₁₁O]⁺ | [M - COOCH₂CH₃]⁺ (Loss of ethoxycarbonyl radical) |

| 149.0603 | [C₉H₉O₂]⁺ | [3-phenylpropanoate]⁺ |

| 105.0340 | [C₇H₅O]⁺ | [Benzoyl cation]⁺ |

| 91.0548 | [C₇H₇]⁺ | [Tropylium ion]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption of infrared light or the inelastic scattering of monochromatic light (Raman effect), specific functional groups within this compound can be identified.

The structure of this compound contains two distinct ester functional groups and a phenyl ring, each giving rise to characteristic vibrational bands. The most prominent feature in the IR spectrum is the strong absorption from the carbonyl (C=O) bond stretching vibrations. libretexts.orgspectroscopyonline.comspecac.com Given the presence of two ester groups, these C=O stretching peaks are expected to be intense and typically appear in the region of 1735-1755 cm⁻¹. spectroscopyonline.comvscht.cz

Additionally, the C-O single bond stretches of the ester groups produce strong and characteristic bands in the fingerprint region of the spectrum, generally between 1000 and 1300 cm⁻¹. libretexts.orgspectroscopyonline.com The spectrum will also feature absorptions from the C-H bonds. Aromatic C-H stretches from the phenyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will appear just below 3000 cm⁻¹. vscht.czlibretexts.org In-ring C=C stretching vibrations of the phenyl group are expected in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds often produce stronger signals. open-raman.org Therefore, the aromatic ring vibrations and the C-C backbone stretches can be particularly well-defined. researchgate.net The symmetric breathing mode of the phenyl ring typically gives a strong, sharp peak. The intensity of characteristic ester vibrations in Raman spectra has been noted to change with the length of the alkyl chain. ias.ac.in A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of each observed band to a specific molecular motion, confirming the compound's structural integrity.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) | Intensity |

| C=O (Ester) | Stretching | 1735 - 1755 | 1710 - 1740 | Strong (IR), Medium (Raman) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2980 | 2850 - 2980 | Strong |

| C=C (Aromatic) | In-ring Stretching | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| C-O (Ester) | Stretching | 1000 - 1300 | 1000 - 1300 | Strong (IR), Weak (Raman) |

| C-H | Bending | 1350 - 1480 | 1350 - 1480 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. azolifesciences.comwikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a single crystal. wikipedia.orgnih.gov

To date, a crystal structure for this compound has not been deposited in public databases. The successful application of this technique would first require the growth of a high-quality single crystal, which is often the most challenging step. wikipedia.orgnih.gov Once a suitable crystal is obtained, it is mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, consisting of a unique set of reflections with varying intensities, is recorded. wikipedia.org

By applying mathematical methods, specifically Fourier transforms, to the diffraction data, a three-dimensional electron density map of the molecule can be generated. nih.govfiveable.me This map allows for the precise determination of:

The position of each atom in the molecule.

Bond lengths, bond angles, and torsion angles.

The molecule's conformation in the solid state.

Intermolecular interactions and crystal packing arrangements.

This detailed structural information is invaluable for understanding the compound's physical properties and can serve as a benchmark for validating results from other spectroscopic techniques and computational models. wikipedia.org

Hyphenated Techniques in Analytical Chemistry (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the definitive identification of chemical compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly relevant for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. youtube.commdpi.com It is well-suited for volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated from other components on a capillary column before entering the mass spectrometer. youtube.com

Upon entering the mass spectrometer, the molecules are typically ionized by electron ionization (EI), which causes them to fragment in a reproducible manner. youtube.com The resulting mass spectrum serves as a molecular fingerprint. For this compound, characteristic fragmentation patterns would be expected. whitman.edujove.comlibretexts.org Alpha-cleavage next to the carbonyl groups and cleavage of the ester bonds would lead to the formation of specific fragment ions.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |

| 236 | [M]⁺ | Molecular Ion |

| 191 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 163 | [M - COOCH₂CH₃]⁺ | Loss of ethoxycarbonyl radical |

| 149 | [C₆H₅CH₂CH₂CO]⁺ | Phenylpropionyl cation |

| 105 | [C₆H₅CH₂CH₂]⁺ | Phenylethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl) |

| 73 | [COOCH₂CH₃]⁺ | Ethoxycarbonyl cation |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique used for quantifying and identifying compounds in a liquid matrix. nih.govnih.govmdpi.com It is particularly useful for compounds that may not be suitable for GC due to low volatility or thermal instability. The analysis begins with separation via high-performance liquid chromatography (HPLC). The eluent from the column is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion, such as the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, is selected in the first mass analyzer. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides highly selective and quantitative data, enabling the detection of the compound even at trace levels in complex samples. nih.gov

Computational and Theoretical Investigations of Ethoxycarbonylmethyl 3 Phenylpropanoate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the behavior of molecules at an atomic level. These methods can provide detailed information about conformational preferences, dynamic behavior, and potential interactions with other molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like Ethoxycarbonylmethyl 3-phenylpropanoate, a multitude of conformations are possible, each with a specific potential energy. The collection of these conformations and their corresponding energies constitutes the molecule's potential energy landscape.

The key rotatable bonds in this compound that would dictate its conformational landscape include the bonds within the propanoate chain and the ethoxycarbonylmethyl group. The rotation around these bonds would lead to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a combination of factors, including torsional strain (strain due to eclipsing interactions) and steric hindrance between bulky groups.

A systematic conformational search using computational methods such as molecular mechanics or quantum mechanics would be necessary to identify the global minimum energy conformation and other low-energy conformers. The results of such an analysis would likely show that extended conformations, which minimize steric clashes between the phenyl ring and the ester groups, are energetically favored.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti | 180° | 0.00 | 65 |

| Gauche (+) | +60° | 0.85 | 17.5 |

| Gauche (-) | -60° | 0.85 | 17.5 |

Note: This data is hypothetical and based on typical energy differences for similar molecular fragments.

Molecular Dynamics Simulations in Various Environments

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic nature of the molecule and its interactions with its environment.

MD simulations of this compound in different solvents, such as water, ethanol, or a non-polar solvent like hexane, could reveal important information about its solvation and dynamic conformational changes. In an aqueous environment, it is expected that the ester groups, being polar, would form hydrogen bonds with water molecules, while the non-polar phenyl ring would likely be surrounded by a structured cage of water molecules, a phenomenon known as hydrophobic solvation.

In a non-polar solvent, the conformational flexibility of the molecule might be different, as there would be no strong specific interactions like hydrogen bonding to constrain its geometry. The simulation could also provide information on the radial distribution functions of solvent molecules around different parts of the solute, quantifying the solvation structure.

Ligand-Receptor Docking Studies (if related to bioactivity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

In the absence of known biological targets for this compound, a discussion of ligand-receptor docking studies remains hypothetical. However, if a target receptor were identified, docking simulations could be employed to predict how the molecule might bind. The phenyl group could engage in hydrophobic or π-stacking interactions within a receptor's binding pocket, while the ester groups could act as hydrogen bond acceptors. The conformational flexibility of the molecule would be a critical factor in achieving an optimal fit with the receptor. A successful docking study would provide a plausible binding pose and an estimated binding affinity, which could guide further experimental studies.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). According to frontier molecular orbital theory, the shapes and energies of these orbitals are crucial in determining the chemical reactivity of a molecule. aip.orgtaylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, indicating that this part of the molecule is most susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the carbonyl groups of the esters, suggesting that these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound and a Structural Analog

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound (Predicted) | -6.8 | -0.5 | 6.3 |

| Ethyl 3-phenylpropanoate (Analog) | -6.9 | -0.6 | 6.3 |

Note: The data for the target compound is a prediction based on the data for its analog.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can be used to predict various spectroscopic parameters, such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be based on the calculated electron density around each nucleus. The protons on the phenyl ring would be expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the ethyl and methyl groups would be found in the aliphatic region.

The predicted IR spectrum would show characteristic vibrational frequencies for the different functional groups in the molecule. Strong absorption bands corresponding to the C=O stretching vibrations of the two ester groups would be a prominent feature. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would also be present. Comparing the predicted spectra with experimental data for similar compounds, such as Ethyl 3-phenylpropanoate, can provide confidence in the accuracy of the computational methods. nih.govchemicalbook.com

Table 3: Comparison of Predicted Spectroscopic Data for this compound and Experimental Data for Ethyl 3-phenylpropanoate

| Spectroscopic Data | This compound (Predicted) | Ethyl 3-phenylpropanoate (Experimental) |

|---|---|---|

| ¹H NMR (δ, ppm) | Phenyl H: 7.2-7.4, -CH₂- (ester): 4.1, -CH₂- (propanoate): 2.9, -CH₂- (ethoxy): 4.2, -CH₃ (ethoxy): 1.2 | Phenyl H: 7.1-7.3, -CH₂- (ester): 4.1, -CH₂- (propanoate): 2.9, -CH₂- (ethyl): 2.6, -CH₃ (ethyl): 1.2 |

| ¹³C NMR (δ, ppm) | C=O: ~172, Phenyl C: 126-140, -CH₂- (ester): ~61, -CH₂- (propanoate): ~36, -CH₂- (ethoxy): ~61, -CH₃ (ethoxy): ~14 | C=O: 173, Phenyl C: 126-141, -CH₂- (ester): 60, -CH₂- (propanoate): 36, -CH₂- (ethyl): 31, -CH₃ (ethyl): 14 |

| IR (cm⁻¹) | C=O stretch: ~1735, C-O stretch: 1150-1250, Aromatic C-H stretch: ~3030, Aliphatic C-H stretch: 2850-2960 | C=O stretch: ~1730, C-O stretch: 1150-1250, Aromatic C-H stretch: ~3030, Aliphatic C-H stretch: 2850-2960 |

Note: Predicted data for the target compound is based on computational models and comparison with its analog.

Reaction Pathway and Transition State Computations

The study of reaction pathways and the characterization of transition states are fundamental to understanding the reactivity of a molecule like this compound. Computational chemistry provides powerful tools to elucidate reaction mechanisms at a molecular level.

A common reaction involving esters is hydrolysis, which can be catalyzed by either acid or base. A computational investigation of the acid-catalyzed hydrolysis of this compound would typically begin with the proposal of a plausible reaction mechanism. For instance, the Fischer esterification mechanism is reversible, and its reverse, acid-catalyzed hydrolysis, proceeds through a series of protonation, nucleophilic attack, proton transfer, and elimination steps masterorganicchemistry.comchemguide.co.uk.

To study this pathway, quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations would be employed acs.orgresearchgate.net. These methods are used to locate the geometries of the reactants, intermediates, transition states, and products on the potential energy surface. The transition state is a critical point on this surface, representing the highest energy barrier along the reaction coordinate britannica.comwikipedia.org.

Computational software would be used to perform a transition state search, often involving techniques that optimize to a first-order saddle point on the potential energy surface. Once located, a frequency calculation is typically performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products ox.ac.uk.

The results of such a computational study would provide valuable insights into the kinetics and thermodynamics of the reaction. The calculated energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate britannica.com.

Below is an illustrative data table showcasing the kind of data that would be generated from a computational study of the transition state for the rate-determining step of a hypothetical reaction of this compound.

| Parameter | Value | Description |

| Computational Method | B3LYP/6-31G(d) | The level of theory and basis set used for the calculation. |

| Solvent Model | PCM (Water) | The implicit solvent model used to simulate aqueous conditions. |

| Reactant Energy (Hartree) | -884.123456 | The calculated ground state energy of the reactants. |

| Transition State Energy (Hartree) | -884.087654 | The calculated energy of the transition state. |

| Activation Energy (kcal/mol) | 22.46 | The energy barrier for the reaction, calculated from the difference in reactant and transition state energies. |

| Imaginary Frequency (cm⁻¹) | -452.3 | The single imaginary frequency confirming the structure as a true transition state. |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity nih.govmdpi.commdpi.com. This approach is particularly valuable in drug discovery for predicting the activity of new compounds and for understanding the molecular properties that are important for a desired biological effect.

To develop a QSAR model for the antimicrobial potency of this compound and related compounds, a dataset of molecules with known antimicrobial activities would first be assembled. The biological activity is typically expressed as the negative logarithm of the minimum inhibitory concentration (pMIC) or half-maximal inhibitory concentration (pIC50).

The next step involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, topological, and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that correlates the molecular descriptors with the observed antimicrobial activity mdpi.com. The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and reliability mdpi.com.

An illustrative QSAR model for a series of antimicrobial compounds might take the following form:

pMIC = β₀ + β₁(LogP) + β₂(DipoleMoment) + β₃(MolecularWeight)

Where:

pMIC is the predicted antimicrobial activity.

LogP, DipoleMoment, and MolecularWeight are molecular descriptors.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on the biological activity of interest. For antimicrobial activity, several types of descriptors are often found to be important.

Lipophilicity (e.g., LogP): This descriptor is crucial as it influences the ability of a compound to cross the bacterial cell membrane nih.govnih.gov.

Electronic Descriptors (e.g., HOMO/LUMO energies, dipole moment): These relate to the electronic properties of the molecule and can be important for interactions with biological targets nih.govnih.gov.

Steric/Topological Descriptors (e.g., molecular weight, molecular connectivity indices): These descriptors provide information about the size and shape of the molecule, which can affect its binding to a target site researchgate.net.

The following table provides examples of molecular descriptors that could be identified as being influential in a QSAR study of antimicrobial compounds related to this compound.

| Descriptor | Type | Potential Influence on Antimicrobial Activity |

| LogP | Lipophilicity | Affects membrane permeability and transport to the target site. |

| Dipole Moment | Electronic | Influences polar interactions with the target receptor. |

| Molecular Weight | Steric | Relates to the size of the molecule, which can impact binding affinity. |

| Number of Hydrogen Bond Donors/Acceptors | Physicochemical | Important for specific interactions with biological macromolecules. |

| HOMO/LUMO Energy Gap | Electronic | Relates to the chemical reactivity and stability of the molecule. |

This table is illustrative and lists descriptors commonly found to be important in QSAR studies of bioactive molecules.

Data Mining and Cheminformatics Approaches to this compound

Data mining and cheminformatics are interdisciplinary fields that utilize computational tools to analyze large datasets of chemical information, enabling the extraction of valuable knowledge and the identification of patterns nih.govfrontiersin.orglongdom.org. In the context of a compound like this compound, these approaches can be applied to explore its potential biological activities and relationships with other molecules.

By mining large chemical databases such as PubChem or ChEMBL, it is possible to identify compounds that are structurally similar to this compound and have known biological activities nih.gov. This can provide initial hypotheses about the potential therapeutic applications of the compound.

Cheminformatics tools can be used to perform a variety of analyses, including:

Similarity Searching: Identifying molecules with similar structural features.

Substructure Searching: Finding all compounds in a database that contain a specific chemical moiety.

Clustering Analysis: Grouping compounds based on their structural or physicochemical properties to identify classes of molecules with similar characteristics longdom.org.

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups responsible for a particular biological activity drugdesign.org.

These techniques are instrumental in modern drug discovery and can help to guide the synthesis of new derivatives with improved properties, predict potential off-target effects, and repurpose existing compounds for new therapeutic uses ranchobiosciences.comresearchgate.net.

Potential Academic Applications and Broader Research Impact of Ethoxycarbonylmethyl 3 Phenylpropanoate

Utility as a Synthon or Intermediate in Complex Organic Synthesis

In the field of organic chemistry, a synthon is a conceptual unit within a molecule that aids in planning a chemical synthesis. wikipedia.org Ethoxycarbonylmethyl 3-phenylpropanoate possesses several reactive sites that could make it a valuable synthon.

Precursor to Biologically Active Molecules

The 3-phenylpropanoate scaffold is a common structural motif in a variety of biologically active molecules. Compounds with this core structure have been investigated for a range of therapeutic applications. The synthesis of such molecules often involves multicomponent reactions to build structural diversity efficiently. nih.gov Should this compound be synthesized, its ester functionalities could be selectively hydrolyzed or transformed to introduce new functional groups, making it a potential intermediate in the synthesis of novel drug candidates.

Building Block for Polymer Science or Material Design (academic context)

The ester linkages in this compound suggest its potential use as a monomer or a building block in polymer chemistry. Polyesters are a widely studied class of polymers with diverse applications. The specific side chains of this compound could impart unique properties to a resulting polymer, such as altered thermal stability, solubility, or mechanical strength.

Contribution to Fundamental Understanding of Ester Chemistry and Reactivity

The study of this compound could contribute to the fundamental understanding of ester chemistry. The presence of two distinct ester groups (the ethyl ester and the propanoate ester) could lead to interesting reactivity patterns. Research into the selective hydrolysis, transesterification, or reduction of these ester groups would provide valuable data on the influence of the molecular structure on chemical reactivity. For instance, the reactivity of 3-phenylglycidic esters is significantly influenced by the electronic nature of substituents on the benzene (B151609) ring. psu.edu

Exploration in Environmentally Benign Chemical Processes (e.g., degradation studies in environmental models)

The environmental fate of organic compounds is a critical area of research. Studies on the biodegradation or photodegradation of this compound would be necessary to assess its environmental impact. Esters can undergo hydrolysis in aqueous environments, and the phenylpropanoate moiety could be susceptible to microbial degradation. Understanding these degradation pathways is essential for developing environmentally benign chemical processes.

Influence on the Development of New Antimicrobial Strategies

The development of new antimicrobial strategies is a global health priority due to the rise of drug-resistant pathogens. mdpi.com While there is no current data on the antimicrobial properties of this compound, many natural and synthetic compounds containing phenylpropanoid skeletons exhibit antimicrobial activity. Future research could involve screening this compound against a panel of pathogenic bacteria and fungi to determine if it possesses any inhibitory effects. The development of novel antimicrobial agents often involves exploring new chemical scaffolds and understanding their mechanisms of action.

Future Perspectives and Emerging Research Directions for Ethoxycarbonylmethyl 3 Phenylpropanoate

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of Ethoxycarbonylmethyl 3-phenylpropanoate is likely to be guided by the principles of green chemistry, focusing on efficiency, sustainability, and the use of renewable resources. Current synthetic strategies for similar esters often rely on classical esterification methods which may involve harsh conditions or the use of hazardous reagents. Future research could focus on:

Catalytic Innovations: The development of novel catalysts, including biocatalysts like enzymes (e.g., lipases) or heterogeneous catalysts, could offer milder reaction conditions, higher selectivity, and easier product purification, thereby reducing waste and energy consumption.

Flow Chemistry: The implementation of continuous flow manufacturing processes could enable better control over reaction parameters, leading to higher yields, improved safety, and facile scalability compared to traditional batch processes.

These advancements would not only make the production of this compound more economically viable but also align with the growing demand for environmentally benign chemical manufacturing.

Discovery of Novel Bioactivities Beyond Antimicrobial Properties

While many ester compounds are investigated for their antimicrobial properties, the structural features of this compound suggest a broader potential for biological activity. Future research endeavors could explore:

Enzyme Inhibition: The compound could be screened against a wide range of enzymes, such as proteases, kinases, or oxidoreductases, which are implicated in various diseases. Its ester and phenyl groups could interact with active sites of these enzymes.

Receptor Modulation: Investigating the interaction of this compound with cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, could reveal novel therapeutic applications.

Agrochemical Potential: The compound could be evaluated for its herbicidal, insecticidal, or plant growth-regulating properties, contributing to the development of new agricultural technologies.

A systematic screening approach, utilizing high-throughput screening (HTS) technologies, would be instrumental in identifying and characterizing novel bioactivities of this compound.

Advanced Mechanistic Elucidations of Biological Interactions

Should any significant biological activity of this compound be identified, a deep understanding of its mechanism of action at the molecular level will be crucial for its further development. Future research in this area would likely involve:

"Omics" Technologies: Employing transcriptomics, proteomics, and metabolomics to study the global changes in a biological system upon treatment with the compound can provide valuable insights into the pathways and processes it affects.

Structural Biology: Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound in complex with its biological target, revealing the precise molecular interactions.

Biophysical Methods: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.

These advanced techniques will provide a comprehensive picture of how this compound exerts its biological effects, paving the way for rational optimization of its structure to enhance potency and selectivity.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.gov For this compound, these computational tools could be applied to:

Predictive Modeling: ML models can be trained on existing data of similar compounds to predict the potential biological activities, physicochemical properties, and toxicity of this compound and its derivatives. nih.gov

De Novo Design: Generative AI models can be used to design novel analogs of this compound with improved properties. These models can explore a vast chemical space to identify promising new structures.

Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing the most efficient and cost-effective synthetic routes for the compound and its derivatives.

The integration of AI and ML into the research workflow has the potential to significantly accelerate the discovery and development process, reducing the time and cost associated with bringing a new compound from the lab to the market. nih.gov

Exploration of this compound in Nanotechnology or Supramolecular Chemistry

The molecular structure of this compound also lends itself to applications in materials science, particularly in the fields of nanotechnology and supramolecular chemistry. Future research could investigate:

Self-Assembly: The interplay of aromatic and ester functionalities could enable the compound to self-assemble into well-defined nanostructures, such as micelles, vesicles, or gels, under specific conditions. These structures could have applications in drug delivery or materials science.

Functional Materials: The compound could be used as a building block for the synthesis of larger, more complex molecules or polymers with specific functions. For instance, it could be incorporated into liquid crystals or used to modify the surface of nanoparticles.

Host-Guest Chemistry: The aromatic ring of the 3-phenylpropanoate moiety could participate in host-guest interactions with macrocyclic molecules like cyclodextrins or calixarenes, leading to the formation of supramolecular complexes with tunable properties.

Exploring these avenues could lead to the development of novel materials with applications in electronics, sensing, and advanced drug delivery systems.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ethoxycarbonylmethyl 3-phenylpropanoate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification or substitution reactions. For example, the hydroxyl group in structurally similar compounds (e.g., ethyl 2-hydroxy-3-phenylpropanoate) can be substituted using reagents like thionyl chloride or acyl chlorides under anhydrous conditions . Reaction optimization requires monitoring temperature (typically 0–60°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and stoichiometric ratios of reagents. Yield improvements are achieved via inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Purity is assessed via HPLC-MS or TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm ester carbonyl resonance (δ ~165–175 ppm for carbonyl) and aromatic protons (δ ~6.5–7.5 ppm) .

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (C-O ester linkage) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for related esters (e.g., ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodological Answer : Contradictions in splitting patterns may arise from dynamic effects (e.g., rotameric equilibria) or impurities. Strategies include:

- Variable-Temperature NMR : To freeze conformational changes (e.g., at –40°C) and simplify splitting .

- COSY/HSQC : For correlating proton-proton or proton-carbon interactions in complex mixtures .

- Isotopic Labeling : ¹³C-labeled analogs can clarify ambiguous assignments in crowded spectral regions .

Q. What metabolic or enzymatic pathways interact with this compound, and how can degradation products be identified?

- Methodological Answer : Studies on structurally related phenylpropanoates (e.g., 3-phenylpropanoate) suggest enzymatic degradation via β-oxidation pathways. For in vitro analysis:

- LC-HRMS : To track degradation products (e.g., 2-hydroxypentadienoate) .

- Enzyme Assays : Use liver microsomes or recombinant enzymes (e.g., cytochrome P450) to identify phase I/II metabolites .

Q. How does the steric and electronic environment of the ethoxycarbonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The ethoxycarbonyl group acts as an electron-withdrawing substituent, directing electrophilic attacks to meta positions. Computational studies (DFT) can model charge distribution, while experimental validation involves:

- Suzuki-Miyaura Coupling : To compare reactivity with analogs lacking the ethoxycarbonyl group .

- X-ray Diffraction : To correlate electronic effects with bond distortion in crystal structures .

Data Analysis and Experimental Design

Q. What strategies mitigate batch-to-batch variability in synthesizing this compound?

- Methodological Answer :